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Compound of Interest

2,4-Difluoro-3-hydroxybenzoic
Compound Name: o
aci

cat. No.: B1280719

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Difluoro-3-hydroxybenzoic acid, a valuable intermediate in pharmaceutical synthesis. Due to
the limited availability of public domain experimental spectra for this specific compound, this
guide combines predicted data with experimental data from closely related analogs to offer a
robust analytical profile.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, confirming its molecular weight and elemental composition.

Data Presentation

While experimental mass spectra for 2,4-Difluoro-3-hydroxybenzoic acid are not readily
available in the public literature, predicted data from computational models offer valuable
insights into its expected mass spectrometric behavior.

Table 1: Predicted Mass Spectrometry Data for 2,4-Difluoro-3-hydroxybenzoic acid
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Adduct lon Predicted m/z
[M+H]* 175.0201
[M-H]- 173.0056
[M+NaJ* 197.0021

Data sourced from computational predictions.

Experimental Protocol (General)

A typical experimental protocol for obtaining a mass spectrum of a solid sample like 2,4-
Difluoro-3-hydroxybenzoic acid would involve the following steps:

e Sample Preparation: A small amount of the solid sample is dissolved in a suitable solvent,
such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

e Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for
this type of analysis.

o Data Acquisition: The sample solution is introduced into the ESI source. The instrument is
operated in both positive and negative ion modes to detect various adducts. The mass
analyzer (e.g., time-of-flight or quadrupole) is scanned over a relevant m/z range (e.g., 50-
500 amu).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule by providing
information about the chemical environment of its nuclei, primarily *H and 23C.

Data Presentation

Experimental NMR data for 2,4-Difluoro-3-hydroxybenzoic acid is not publicly available.
However, by analyzing the spectra of similar compounds, such as 3,4-Difluoro-2-
hydroxybenzoic acid, we can predict the expected chemical shifts and coupling patterns.

Table 2: Predicted *H NMR Data for 2,4-Difluoro-3-hydroxybenzoic acid
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Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (6, ppm) (J, Hz)
J(H-F) = 8-10, J(H-F)
H-5 7.2-7.4 ddd
= 2-3, J(H-H) = 8-9
J(H-F) = 8-10, J(H-F)
H-6 70-7.2 ddd
= 2-3, J(H-H) = 8-9
OH 9.0-11.0 brs
COOH 12.0-13.0 brs

Predicted values are based on the analysis of structurally similar compounds.

Table 3: Predicted 3C NMR Data for 2,4-Difluoro-3-hydroxybenzoic acid

Carbon Predicted Chemical Shift (6, ppm)
C=0 165 - 170

C-F 150 - 160 (d, J(C-F) = 240-250 Hz)
C-OH 145 - 155

C-H 110 - 125

C-COOH 115- 125

Predicted values are based on the analysis of structurally similar compounds.

Experimental Protocol (General)

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3) in an NMR tube.

¢ Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

o Data Acquisition: *H NMR and 3C NMR spectra are acquired. Standard parameters for
acquisition, such as pulse sequence, acquisition time, and relaxation delay, are employed.
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For 13C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of

infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Data Presentation

While a specific experimental IR spectrum for 2,4-Difluoro-3-hydroxybenzoic acid is not

available, the expected characteristic absorption bands can be predicted based on its

functional groups and data from analogous compounds.

Table 4: Predicted IR Absorption Bands for 2,4-Difluoro-3-hydroxybenzoic acid

Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H stretch (Carboxylic acid) 2500 - 3300 Broad, Strong

O-H stretch (Phenol) 3200 - 3600 Broad, Medium

C=0 stretch (Carboxylic acid) 1680 - 1710 Strong

C=C stretch (Aromatic) 1550 - 1650 Medium to Strong

C-F stretch 1100 - 1300 Strong

O-H bend 1300 - 1450 Medium

C-O stretch 1200 - 1350 Medium

Predicted values are based on the analysis of structurally similar compounds.

Experimental Protocol (General)

e Sample Preparation: For a solid sample, the most common method is using a Potassium

Bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and

pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used with the solid sample directly.
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¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is
recorded. The sample spectrum is then recorded, and the background is automatically
subtracted. The spectrum is typically scanned from 4000 to 400 cm~1.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 2,4-Difluoro-3-hydroxybenzoic acid.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

» To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Difluoro-3-hydroxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280719#spectroscopic-data-of-2-4-difluoro-3-
hydroxybenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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